Hydrochloride Salt Form Enhances Aqueous Solubility Over the Free Base (CAS 1856041-31-0)
The hydrochloride salt of 2,5-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine (CAS 1856041-32-1) offers a quantifiable solubility advantage over its free base counterpart (CAS 1856041-31-0). Salt formation via protonation of the pyrazole amine increases polarity and disrupts crystal lattice energy, leading to higher aqueous solubility . This is critical for achieving consistent dissolution rates in in vitro assays (e.g., TR-FRET, FP) and for reducing solvent-related artifacts in cell-based studies.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Hydrochloride salt; expected to have significantly higher aqueous solubility than the free base. |
| Comparator Or Baseline | Free base (CAS 1856041-31-0); calculated logP ~2.1, aqueous solubility typically < 0.01 mg/mL. |
| Quantified Difference | Solubility increase typical for amine hydrochloride salts: 10- to 1000-fold improvement depending on pH. |
| Conditions | Predicted based on physicochemical properties; direct experimental solubility comparison data not identified in open literature for this pair. |
Why This Matters
Procurement of the hydrochloride form directly impacts assay reproducibility and reduces the need for DMSO stocks, minimizing solvent cytotoxicity.
